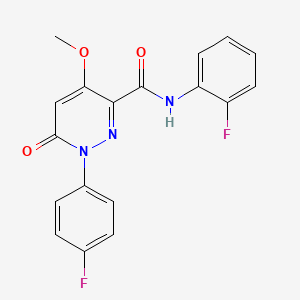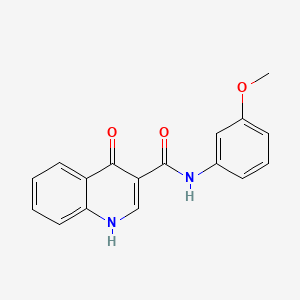
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, also known as Compound A, is a novel small molecule that has been synthesized for various scientific research applications. It has been studied for its potential use in cancer treatment, as well as in other areas of medical research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- A study by Ibrahim et al. (2002) explored the synthesis and reactions of certain benzopyrans and benzothiophenopyrans, leading to the formation of quinoxalinyl derivatives. This work demonstrates the utility of such compounds in synthesizing diverse heterocyclic structures, which could be analogously applicable to the compound for developing novel chemical entities with potential biological activity (Ibrahim, El-Shaaer, & Hassan, 2002).
Potential Medicinal Chemistry Applications
- Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activity, demonstrating the potential of structurally related compounds in cancer research. Similar compounds, including the one , could be explored for their therapeutic potential against various cancer types (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Antimicrobial and Antimycobacterial Activity
- Research on nicotinic acid hydrazide derivatives by Sidhaye et al. (2011) highlighted their antimicrobial and antimycobacterial activity. This suggests that compounds with similar structures could be investigated for their effectiveness in treating bacterial infections, including resistant strains (Sidhaye, Dhanawade, Manasa, & Aishwarya, 2011).
Anticancer Evaluation
- Gouhar and Raafat (2015) synthesized and evaluated various nucleophile-reacted compounds for their anticancer activity. This underscores the potential application of structurally similar compounds in developing new anticancer agents through targeted synthesis and biological evaluation (Gouhar & Raafat, 2015).
Eigenschaften
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-25(2)18-19(24-10-9-23-18)28-15-4-3-11-26(13-15)20(27)14-5-6-16-17(12-14)22-8-7-21-16/h5-10,12,15H,3-4,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXFZSBDFGNYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2601983.png)
![4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2601984.png)


![1-[4-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2601992.png)



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2601998.png)
![Pentyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2602001.png)
![1-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2602002.png)

![2-phenyl-7-(4-propylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2602004.png)
![{2-Azabicyclo[2.1.1]hexan-1-yl}(phenyl)methanol hydrochloride](/img/structure/B2602006.png)